molecular formula C7H6Cl2O3S B6254257 2-chloro-3-methoxybenzene-1-sulfonyl chloride CAS No. 1261581-13-8

2-chloro-3-methoxybenzene-1-sulfonyl chloride

Cat. No.: B6254257
CAS No.: 1261581-13-8
M. Wt: 241.1
InChI Key:
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Description

2-chloro-3-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClO3S. It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is of interest in various chemical syntheses due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 2-chloro-3-methoxybenzene followed by chlorination. One common method includes:

    Sulfonation: 2-chloro-3-methoxybenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Chlorination: The resulting sulfonic acid derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and safety. Large-scale production typically uses automated systems to handle the reactive intermediates and control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-methoxybenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Electrophilic Aromatic Substitution: The chlorine and methoxy groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or phenols.

    Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

2-chloro-3-methoxybenzene-1-sulfonyl chloride is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.

    Medicine: The compound is involved in the synthesis of drugs and diagnostic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The reactivity of 2-chloro-3-methoxybenzene-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The chlorine and methoxy groups on the benzene ring influence the reactivity and selectivity of these reactions by directing electrophilic substitution to specific positions on the ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methoxybenzene-1-sulfonyl chloride
  • 3-chloro-2-methoxybenzene-1-sulfonyl chloride
  • 4-chloro-2-methoxybenzene-1-sulfonyl chloride

Uniqueness

2-chloro-3-methoxybenzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which affects its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups on the benzene ring provides a distinctive reactivity profile compared to its isomers.

This compound’s unique structure makes it valuable in synthesizing specific derivatives that are not easily accessible from other isomers, highlighting its importance in chemical research and industrial applications.

Properties

CAS No.

1261581-13-8

Molecular Formula

C7H6Cl2O3S

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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